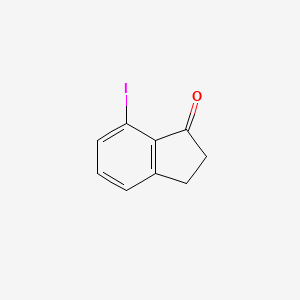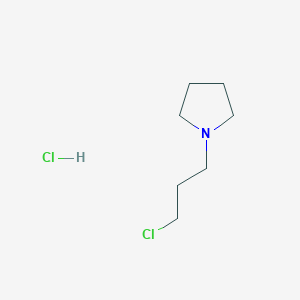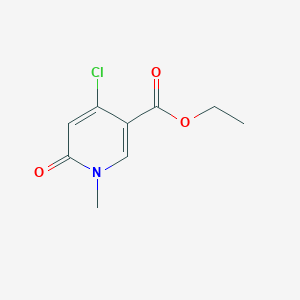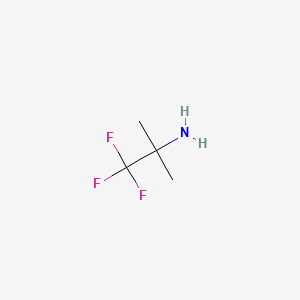![molecular formula C8H2Br2S3 B1312789 2,6-ジブロモジチエノ[3,2-b:2',3'-d]チオフェン CAS No. 67061-69-2](/img/structure/B1312789.png)
2,6-ジブロモジチエノ[3,2-b:2',3'-d]チオフェン
概要
説明
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene. This compound is known for its unique electronic properties due to its planar, conjugated, sulfur-rich, and highly thermally stable structure. It contains three annulated thiophene rings and is one of the six isomers of dithieno[3,2-b:2’,3’-d]thiophene .
科学的研究の応用
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene has several scientific research applications, including:
Organic Field-Effect Transistors (OFETs): The compound is used as an intermediate for semiconducting molecules, oligomers, and conjugated polymer synthesis in OFETs.
Organic Photovoltaics (OPVs): It is also used in the synthesis of materials for OPVs, which are devices that convert light into electricity.
Material Science: The compound is used as a building block for the synthesis of various materials with unique electronic properties.
作用機序
Target of Action
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene (2,6-Dibromo-DTT) is primarily used as a building block in the synthesis of a variety of optoelectronic materials . It is a bis-brominated derivative of thieno[3,2-b:2’,3’-d]thiophene (DTT), which is known for its unique electronic properties .
Mode of Action
The compound’s mode of action is largely based on its planar, conjugated, sulfur-rich, and highly thermally stable structure . This structure allows it to interact with other molecules and contribute to the formation of complex optoelectronic materials .
Biochemical Pathways
It’s known that the compound is used in the development of organic electronic devices , suggesting that it may play a role in electron transport pathways.
Result of Action
The primary result of 2,6-Dibromo-DTT’s action is the formation of optoelectronic materials with high charge mobility and environmental stability . These materials are used in the development of various electronic devices.
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-DTT can be influenced by various environmental factors. For instance, the compound’s synthesis involves reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF) , indicating that the reaction conditions can significantly impact the compound’s properties and functions.
生化学分析
Biochemical Properties
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The planar and rigid structure of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene allows for intense electronic absorption and good hole mobility, which are crucial for its function in biochemical reactions. The sulfur-rich nature of the compound also contributes to its high stability and efficiency in charge injection in solid-state applications .
Cellular Effects
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular components at the molecular level allows it to influence these processes significantly. For instance, its interaction with specific proteins can lead to changes in gene expression, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene involves its binding interactions with biomolecules. The compound’s planar and conjugated structure allows it to form stable interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, further influencing cellular processes. The sulfur-rich nature of the compound also contributes to its ability to form strong binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene remains stable under various conditions, maintaining its biochemical properties over extended periods. Any degradation of the compound can lead to changes in its effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing adverse effects. At higher doses, 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can exhibit toxic effects, leading to cellular damage and other adverse outcomes. It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential toxicity .
Metabolic Pathways
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability. The sulfur-rich nature of the compound also plays a role in its involvement in metabolic pathways .
Transport and Distribution
The transport and distribution of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene within cells and tissues are crucial for its function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and overall effectiveness in modulating cellular processes .
Subcellular Localization
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization allows 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene to interact with specific biomolecules, influencing its activity and overall function .
準備方法
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene is synthesized by reacting thieno[3,2-b:2’,3’-d]thiophene with N-Bromosuccinimide in dimethylformamide (DMF). This reaction typically involves the use of a solvent like DMF to facilitate the bromination process . Another method involves treating 2,6-dibromodithieno[3,2-b:2’,3’-d]thiophene with tetracyanoethylene oxide in 1,2-dibromoethane under reflux conditions, resulting in the formation of 2,6-bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b:2’,3’-d]thiophene as violet deep fine crystals .
化学反応の分析
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various applications.
Polymerization: The compound can be polymerized to form conductive polymers, which are useful in electronic applications.
Common reagents used in these reactions include N-Bromosuccinimide for bromination and tetracyanoethylene oxide for further functionalization . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene can be compared with other similar compounds, such as:
2,5-Dibromothieno[3,2-b]thiophene: Another brominated thiophene derivative with similar electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: The parent compound without bromination, which has different electronic properties.
Thieno[3,2-b]thiophene: A simpler thiophene derivative with fewer rings and different electronic properties.
The uniqueness of 2,6-Dibromodithieno[3,2-b:2’,3’-d]thiophene lies in its bis-brominated structure, which enhances its electronic properties and makes it suitable for specific applications in material science and electronics .
特性
IUPAC Name |
4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPZZGBROTDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464223 | |
| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67061-69-2 | |
| Record name | 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMODITHIENO[3,2-B:2',3'-D]THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene in materials science?
A1: 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene is a crucial building block for synthesizing organic semiconductor materials, particularly for applications in organic photovoltaics (OPVs). Its structure allows for further functionalization, enabling the tuning of optoelectronic properties for enhanced device performance.
Q2: How does the structure of 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene lend itself to the development of new materials?
A2: The presence of two bromine atoms in the 2,6 positions of the dithieno[3,2-b:2',3'-d]thiophene (DTT) core plays a crucial role in its synthetic utility. These bromine atoms act as handles for various chemical transformations, enabling the attachment of diverse molecular units to the DTT core through reactions like Suzuki coupling []. This allows researchers to fine-tune the properties of the resulting materials by incorporating different electron-donating or electron-withdrawing groups.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


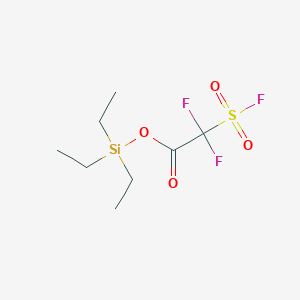

![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)
